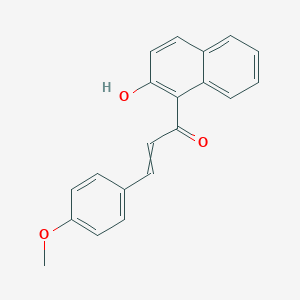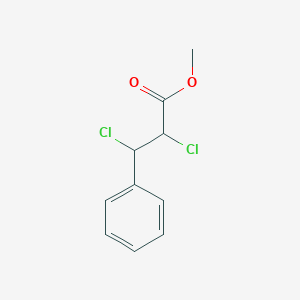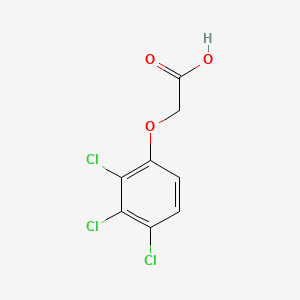
Acetic acid, (2,3,4-trichlorophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2,3,4-trichlorophenoxy)- is a synthetic organic compound belonging to the class of chlorophenoxy acids. It is structurally characterized by the presence of three chlorine atoms attached to a phenoxy group, which is further linked to an acetic acid moiety. This compound is known for its herbicidal properties and has been used in various agricultural applications to control broad-leafed weeds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3,4-trichlorophenoxy)- typically involves the reaction of 2,3,4-trichlorophenol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the phenoxyacetic acid derivative. The general reaction scheme is as follows:
2,3,4-Trichlorophenol+Chloroacetic acidNaOHAcetic acid, (2,3,4-trichlorophenoxy)−
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (2,3,4-trichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxyacetic acids.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated derivatives.
Applications De Recherche Scientifique
Acetic acid, (2,3,4-trichlorophenoxy)- has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on plant growth and development due to its herbicidal properties.
Medicine: Explored for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Employed in the formulation of herbicides and pesticides for agricultural use.
Mécanisme D'action
The herbicidal action of acetic acid, (2,3,4-trichlorophenoxy)- is primarily due to its ability to mimic natural plant hormones called auxins. By disrupting the normal growth processes, it causes uncontrolled growth and eventually leads to the death of the plant. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in the formulation of Agent Orange, a defoliant used during the Vietnam War.
Uniqueness
Acetic acid, (2,3,4-trichlorophenoxy)- is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. Its herbicidal activity is comparable to other chlorophenoxy acids, but the presence of three chlorine atoms in the 2,3,4-positions makes it particularly effective against certain types of weeds.
Propriétés
Numéro CAS |
25141-27-9 |
|---|---|
Formule moléculaire |
C8H5Cl3O3 |
Poids moléculaire |
255.5 g/mol |
Nom IUPAC |
2-(2,3,4-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-1-2-5(8(11)7(4)10)14-3-6(12)13/h1-2H,3H2,(H,12,13) |
Clé InChI |
QMSFHWZMMPPKIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OCC(=O)O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


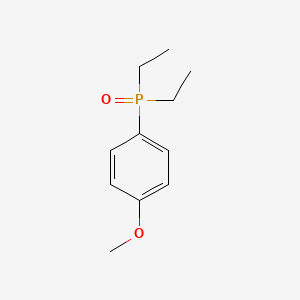
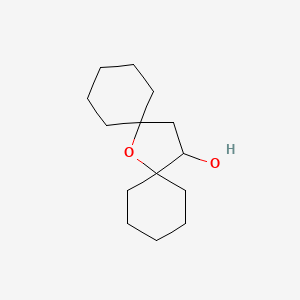
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
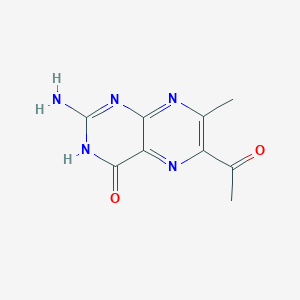

![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
